[(2S)-5-Oxotetrahydro-2-furanyl]methyl benzoate
Overview
Description
[(2S)-5-Oxotetrahydro-2-furanyl]methyl benzoate is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
Diels–Alder and Dehydration Reactions for Benzoic Acid Synthesis : A study demonstrates the synthesis of benzoic acid starting from furan (obtained from hemicellulose) and methyl acrylate. The process involves Diels–Alder and subsequent dehydration reactions. The use of Lewis acidic zeolite catalysts (Hf-, Zr-, and Sn-Beta) facilitated the reactions, achieving high turnover frequency and minimal side reactions (Mahmoud et al., 2015).
Synthesis of Benzofuroisoquinoline Derivatives : Another research details the synthesis of benzofuro[3,2-c]isoquinoline derivatives, starting from methyl 2-(chloromethyl)-benzoate and proceeding through a sequence of reactions including condensation and intramolecular cyclization (Kalugin & Shestopalov, 2011).
Production of Alkyl 5-Benzyl-2-furoates for Biomass Transformation : A catalytic process was developed to produce alkyl 5-benzyl-2-furoates, involving the selective oxidative esterification of 5-hydroxymethylfurfural (HMF) and subsequent alkylation using zeolites as acid catalysts. ITQ-2 zeolite was identified as the most active and selective catalyst in this process (Arias et al., 2016).
Synthesis and Biological Activity of γ-Lactone Carboxylic Acid : A study focusing on the microwave-assisted 1,3-dipolar cycloaddition of furanyl and benzyl oximes and methyl acrylates resulted in the synthesis of a γ-lactone carboxylic acid. This compound showed significant biological activity, increasing the growth of E. coli organisms by about 44%, and has potential implications in stem cell research (Denton et al., 2021).
Furanyl Derivatives from Red Seaweed with Pharmacological Activities : A study identified novel furanyl derivatives derived from red seaweed with significant anti-inflammatory and antioxidative properties. These compounds showed comparable or superior activity to synthetic non-steroidal anti-inflammatory drugs (NSAIDs) and synthetic antioxidants, indicating potential pharmaceutical applications (Makkar & Chakraborty, 2018).
Synthesis of Diastereomeric Phosphorus Ylides : Research indicates the synthesis of diastereomeric phosphorus ylides from 2-acetylbutyrolactone and subsequent intramolecular Wittig reaction to produce dialkyl (E)-2-{1-[2-oxodihydro-3(2H)-furaniliden]ethyl}-2-butenedioates. This provides a facile route to synthesize highly strained spiro compounds and their ring-opening products (Asghari, Baharfar, & Safiri, 2005).
Properties
IUPAC Name |
[(2S)-5-oxooxolan-2-yl]methyl benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11-7-6-10(16-11)8-15-12(14)9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLYSMGNNYHFQU-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1COC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@@H]1COC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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